2-Amino-2-deoxyglucose hydrochloride

Catalog No.
S528975
CAS No.
66-84-2
M.F
C6H14ClNO5
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-deoxyglucose hydrochloride

CAS Number

66-84-2

Product Name

2-Amino-2-deoxyglucose hydrochloride

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1

InChI Key

QKPLRMLTKYXDST-NSEZLWDYSA-N

solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

D-(+)-Glucosamine hydrochloride; 2-Amino-2-deoxy-D-glucose hydrochloride; Chitosamine hydrochloride; 2-Deoxy-2-amino-D-glucose Hydrochloride; Cosamin; Glucosamine hydrochloride; NSC 234443; NSC 758

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)N)O)O)O.Cl

The exact mass of the compound Glucosamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

2-Amino-2-deoxyglucose hydrochloride, widely known as D-glucosamine hydrochloride, is a highly water-soluble, shelf-stable salt of the naturally occurring amino sugar glucosamine. In industrial procurement and chemical synthesis, it serves as a high-purity, stoichiometrically precise precursor for glycan synthesis, biopolymer modification, and formulation. Unlike the highly unstable free base form, the hydrochloride salt provides long-term ambient stability while retaining the reactive primary amine—protected as a salt but easily liberated in situ—making it a critical, reproducible building block in both pharmaceutical manufacturing and materials science workflows [1].

Research Fit

High-purity specification available for sensitive assays
Aqueous solubility supports flexible formulation design
Chiral identity control enables stereochemical consistency

Substituting 2-Amino-2-deoxyglucose hydrochloride with alternative forms, such as glucosamine sulfate or N-acetylglucosamine, introduces significant process and formulation liabilities. Glucosamine free base is notoriously hygroscopic and degrades rapidly via Maillard-type reactions, rendering it entirely unsuitable for bulk storage or reproducible synthesis [1]. Meanwhile, commercial 'glucosamine sulfate' is rarely a pure compound; it is typically co-crystallized with sodium or potassium chloride (e.g., (C6H14NO5)2SO4·2KCl) to achieve stability. This introduces inert halide salts into the matrix and drastically reduces the active glucosamine mass fraction [2]. Furthermore, substituting with N-acetylglucosamine eliminates the reactive primary amine, requiring harsh, yield-reducing deacetylation steps before N-alkylation or N-acylation can be performed [3].

Substitution Risk

Parameter
Glucosamine HCl
Alternative Salts
Glucosamine content
Higher elemental glucosamine per unit mass
Sulfate: lower content; N-acetyl: different moiety
Bioactivity mechanism
Free amino group drives chondrocyte inhibition
N-acetylglucosamine lacks this inhibitory effect
Oral bioavailability
Distinct systemic exposure profile
Sulfate shows different PK parameters; not bioequivalent

Active Moiety Yield: Glucosamine HCl vs. Stabilized Glucosamine Sulfate

When calculating precursor equivalents for large-scale synthesis or formulation, 2-Amino-2-deoxyglucose hydrochloride offers a significantly higher active glucosamine payload per gram than stabilized sulfate salts. Because glucosamine sulfate requires co-crystallization with salts like KCl to prevent degradation, its molecular weight inflates significantly. Glucosamine HCl delivers approximately 83% active glucosamine base by weight, whereas glucosamine sulfate potassium chloride delivers only ~60% [1]. This 23% absolute difference in active moiety mass fraction dictates that buyers must procure substantially more sulfate material to achieve the same molar equivalents in downstream reactions.

Evidence DimensionActive glucosamine mass fraction (%)
Target Compound Data~83% active glucosamine base
Comparator Or BaselineGlucosamine sulfate potassium chloride (~60% active glucosamine base)
Quantified Difference23% higher active yield by weight
ConditionsBulk mass calculation based on standard commercial salt formulas (MW 215.6 vs MW 603.5)

Procuring the HCl salt maximizes the active precursor yield per kilogram, directly reducing raw material costs and minimizing inert salt (KCl/NaCl) contamination in sensitive synthetic pathways.

Glucosamine content
Class-level inference
~83% HCl vs ~60% Sulfate
Supports formulation stoichiometry review
Stoichiometric calculation; per unit mass basis

Chemical Stability and Handling: Hydrochloride Salt vs. Free Base

The free base form of 2-amino-2-deoxyglucose is notoriously unstable, undergoing rapid oxidation, browning, and polymerization at room temperature within days. Conversion to the hydrochloride salt locks the primary amine in a protonated state, extending the shelf life to over two years under standard ambient storage conditions without significant degradation or discoloration [1]. This stabilization is critical for ensuring reproducible reaction stoichiometry, as the degraded free base introduces unknown polymeric impurities that interfere with precise molar calculations.

Evidence DimensionAmbient shelf life and chemical stability
Target Compound DataStable for >24 months at 25°C
Comparator Or BaselineGlucosamine free base (degrades and polymerizes within days at 25°C)
Quantified DifferenceOrders of magnitude longer shelf life
ConditionsAmbient storage conditions (25°C, standard atmospheric pressure)

The robust stability of the HCl salt eliminates the need for extreme cold-chain logistics and ensures consistent batch-to-batch reproducibility in manufacturing.

Proteoglycan synthesis
Head-to-head
HCl & Sulfate: inhibitory; N-Acetyl: non-inhibitory
Counterion-independent bioactivity interpretation
Bovine chondrocyte model; anchor-independent culture

Precursor Suitability for N-Functionalization: Glucosamine HCl vs. N-Acetylglucosamine

For the synthesis of N-alkylated or N-acylated glycoconjugates, 2-Amino-2-deoxyglucose hydrochloride provides a direct route via simple in situ neutralization to expose the reactive primary amine. In contrast, using N-acetylglucosamine (NAG) as a starting material requires an initial, harsh alkaline deacetylation step to liberate the amine. This extra step not only increases process time and reagent consumption but also risks epimerization and degradation of the pyranose ring, lowering overall yields by 15-30% depending on the severity of the deprotection conditions [1].

Evidence DimensionSynthetic steps to N-functionalization
Target Compound DataDirect functionalization (1 step via mild neutralization)
Comparator Or BaselineN-Acetylglucosamine (requires 2 steps: harsh deacetylation + functionalization)
Quantified DifferenceElimination of a yield-reducing deprotection step
ConditionsStandard glycan N-derivatization pathways

Utilizing the HCl salt as a precursor streamlines synthetic workflows by bypassing the need for aggressive deacetylation, thereby preserving the integrity of the carbohydrate core and improving overall yields.

Oral bioavailability
Head-to-head
HCl 6.1% vs Sulfate 9.4%
Indicates salt-specific exposure context
Equine model; 20 mg/kg; n=8
Cost-effectiveness vs placebo
Class-level inference
HCl did not reach cost-effectiveness breakeven point
Health economic endpoint context; requires salt-specific evaluation
Thai HTA; aggregated trial data; 3–6 month horizon
Commercial purity
Reported
≥99% high-purity grade available
Supports high-purity procurement confidence
Supplier CoA; specification-based
Cytokine & MMP regulation
Head-to-head
Both active; reported greater potency for sulfate
Supports comparative potency review
Human OA chondrocytes; IL-1β stimulated; 0.5–5.0 μg/mL

Precursor for N-Modified Glycoconjugates and Biopolymers

Due to its readily available primary amine upon mild neutralization, this compound is the optimal starting material for synthesizing N-acylated, N-alkylated, or N-sulfated derivatives. It bypasses the harsh deacetylation steps required when using N-acetylglucosamine, making it the preferred choice for developing advanced drug delivery systems and biocompatible hydrogels [1].

High-Concentration Aqueous Formulations

Its exceptional water solubility and lack of co-crystallized halide salts (unlike stabilized glucosamine sulfates) make it the preferred choice for liquid formulations and concentrated aqueous buffer systems where ionic strength must be tightly controlled and maximum active ingredient density is required [2].

Standardized Reference Material in Analytical Chemistry

The high purity, defined stoichiometry, and long-term stability of the hydrochloride salt make it the definitive analytical standard for quantifying glucosamine content in complex biological matrices, fermentation broths, and commercial formulations, outperforming the unstable free base and variable sulfate co-salts[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Supplement formulation research
Elemental glucosamine content
Stoichiometric content verification
In vitro chondrocyte model studies
Free amino group bioactivity
Counterion-independent effect confirmation
Synthesis intermediate & reference standard
Certified purity and chiral identity
Identity and purity batch verification
In vivo PK model studies
Salt-specific bioavailability profile
Bioavailability and tissue exposure comparison

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

215.0560502 Da

Monoisotopic Mass

215.0560502 Da

Heavy Atom Count

13

Appearance

White Solid

Melting Point

190-194°C

UNII

750W5330FY

Wikipedia

Glucosamine hydrochloride

Use Classification

Cosmetics -> Hair conditioning; Antistatic

General Manufacturing Information

D-Glucose, 2-amino-2-deoxy-, hydrochloride (1:1): ACTIVE

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